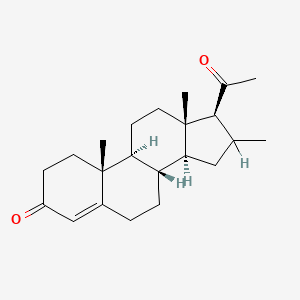

16-Methylprogesterone

Description

16-Methylprogesterone is a synthetic steroid derivative characterized by a methyl group substitution at the C16 position of the progesterone backbone. Its molecular formula is C22H32O2, with a molecular weight of 328.49 g/mol. Unlike natural progesterone, this modification alters its metabolic stability and enzymatic interactions, making it a valuable tool in pharmacological research. Notably, 16-Methylprogesterone is recognized as a competitive inhibitor of 6β-hydroxylase, an enzyme critical in steroid metabolism . This property distinguishes it from other progesterone analogs, as it modulates the conversion pathways of testosterone and related steroids.

Properties

CAS No. |

85027-24-3 |

|---|---|

Molecular Formula |

C22H32O2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13?,17-,18+,19+,20-,21+,22+/m1/s1 |

InChI Key |

JYYRDDFNMDZIIP-IDDWWOGSSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |

Isomeric SMILES |

CC1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C |

Synonyms |

16 alpha-methylprogesterone 16-methylprogesterone 16-methylprogesterone, (16alpha)-isomer 16-methylprogesterone, (16beta)-isome |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Methylprogesterone typically involves the methylation of progesterone. One common method includes the use of methyl iodide and a strong base such as sodium hydride to introduce the methyl group at the 16th position. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of 16-Methylprogesterone often employs large-scale organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, selective methylation, and subsequent deprotection. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity 16-Methylprogesterone.

Chemical Reactions Analysis

Types of Reactions: 16-Methylprogesterone undergoes various chemical reactions, including:

Oxidation: Conversion to 16-Methylprogesterone derivatives using oxidizing agents like chromium trioxide.

Reduction: Reduction of the carbonyl group to form alcohol derivatives using reagents such as lithium aluminum hydride.

Substitution: Halogenation at specific positions using halogenating agents like bromine.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride.

Major Products:

Oxidation: 16-Methylprogesterone derivatives with altered functional groups.

Reduction: 16-Methylprogesterone alcohol derivatives.

Substitution: Halogenated 16-Methylprogesterone compounds.

Scientific Research Applications

16-Methylprogesterone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.

Biology: Studied for its role in regulating gene expression and cellular processes.

Medicine: Investigated for its potential in hormone replacement therapy and contraceptive formulations.

Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

16-Methylprogesterone exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate the transcription of target genes. This leads to various physiological effects, including the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of synthetic progestins and related steroids is highly dependent on substituent positions and functional groups. Below is a comparative analysis of 16-Methylprogesterone and key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Positional Effects of Methyl Groups :

- The 16-methyl group in 16-Methylprogesterone sterically hinders 6β-hydroxylation, a key metabolic pathway for testosterone and corticosteroids . In contrast, 6α-methylprogesterone () enhances receptor affinity, likely due to improved hydrophobic interactions with the progesterone receptor.

- Medroxyprogesterone Acetate combines a 6α-methyl group with a 17-acetate ester, significantly extending its half-life and potency compared to unmodified progesterone .

Functional Group Impact :

- 16α-Hydroxyprogesterone (Evidences 2, 6) introduces a hydroxyl group at C16, increasing polarity and making it a substrate for further enzymatic modifications rather than an inhibitor. Its role as a biosynthetic intermediate contrasts with 16-Methylprogesterone’s inhibitory function.

Enzymatic Specificity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.